N1-(3,4-difluorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
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Description
N1-(3,4-difluorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H21F2N3O3 and its molecular weight is 389.403. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
A Novel Acid-Catalyzed Rearrangement for Synthesis of Oxalamides : A study by Mamedov et al. (2016) developed a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating a novel rearrangement sequence that is operationally simple and yields a useful formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Supramolecular Assemblies Based on Aryloxalamides : Research by Piotrkowska et al. (2007) explored the cocrystallization of N,N′-diaryloxalamides, leading to molecular complexes characterized by X-ray crystallography. These complexes form polymeric tapes and flat trimers through hydrogen bonds and phenyl–perfluorophenyl interactions, showcasing the structural diversity and potential applications of oxalamides in materials science (Piotrkowska et al., 2007).
Applications in Polymer and Material Science
- Electrochemical and Optoelectronic Properties : Feng et al. (2015) reported on the electropolymerization of a novel nitrogen analog of 3,4-ethylenedioxythiophene (EDOT), demonstrating its potential for applications in photonic devices due to favorable electroactivity and optical properties. This study illustrates the relevance of chemical synthesis in developing new materials with specific electronic and optical characteristics (Feng et al., 2015).
Applications in Pharmacology and Medicinal Chemistry
- Antagonist Activity at NK1 Receptor : A screening by Macleod et al. (1994) identified N-ethyl-L-tryptophan benzyl ester as a weak antagonist at the substance P (NK1) receptor. Through structural modifications, a potent and selective substance P receptor antagonist was developed, demonstrating the process of optimizing chemical structures for pharmacological applications (Macleod et al., 1994).
Properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O3/c21-16-7-6-15(12-17(16)22)24-20(27)19(26)23-8-9-25-10-11-28-18(13-25)14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNGYOJYGVHLAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.